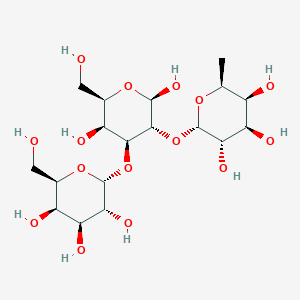
blood group B trisaccharide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Blood group B trisaccharide is a carbohydrate molecule that plays a crucial role in the ABO blood group system. It is composed of three sugar units: galactose, fucose, and another galactose. This trisaccharide is found on the surface of red blood cells in individuals with blood group B and is responsible for the antigenic properties that define this blood group. The presence of this specific trisaccharide allows the immune system to recognize and differentiate blood group B from other blood groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of blood group B trisaccharide typically involves the stepwise assembly of the three sugar units. One common method is the use of glycosyl donors and acceptors in a series of glycosylation reactions. For example, the central β-galactose residue can be glycosylated with α-fucose at the O-2 position and with another galactose at the O-3 position. Protecting groups are often used to ensure the selectivity of the reactions. The reaction conditions usually involve the use of catalysts such as silver triflate or boron trifluoride etherate to promote glycosylation .
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated sugar donors to specific acceptor molecules. This method is advantageous due to its high specificity and efficiency. The enzymes can be produced recombinantly and used in large-scale bioreactors to produce the trisaccharide in significant quantities .
Chemical Reactions Analysis
Types of Reactions
Blood group B trisaccharide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or sodium periodate can be used under mild conditions to oxidize the hydroxyl groups.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Blood group B trisaccharide has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It serves as a probe for studying cell surface interactions and the role of carbohydrates in cell recognition and signaling.
Medicine: It is used in the development of blood typing reagents and in the study of immune responses related to blood transfusions and organ transplantation.
Mechanism of Action
The mechanism of action of blood group B trisaccharide involves its interaction with specific receptors on the surface of cells. The trisaccharide binds to lectins, which are carbohydrate-binding proteins, and mediates cell-cell recognition and adhesion processes. This interaction is crucial for the immune system to distinguish between self and non-self cells, preventing immune reactions against the body’s own cells .
Comparison with Similar Compounds
Blood group B trisaccharide is similar to other blood group trisaccharides, such as blood group A trisaccharide and blood group H trisaccharide. it is unique in its specific structure and the presence of galactose at the terminal position, which distinguishes it from other blood group antigens. The blood group A trisaccharide has N-acetylgalactosamine instead of galactose, while the blood group H trisaccharide lacks the terminal sugar unit .
List of Similar Compounds
- Blood group A trisaccharide
- Blood group H trisaccharide
- Lewis blood group antigens
- Sialyl Lewis X trisaccharide
Properties
Molecular Formula |
C18H32O15 |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6S)-2-[(2R,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O15/c1-4-7(21)10(24)12(26)17(29-4)33-15-14(9(23)6(3-20)30-16(15)28)32-18-13(27)11(25)8(22)5(2-19)31-18/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9-,10+,11-,12-,13+,14-,15+,16+,17-,18+/m0/s1 |
InChI Key |
XNBZPOHDTUWNMW-VAVSLJLZSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















